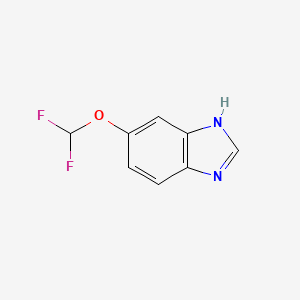

5-Difluoromethoxy-1H-benzimidazole

Vue d'ensemble

Description

5-Difluoromethoxy-1H-benzimidazole: is a chemical compound with the molecular formula C8H6F2N2OS. It is known for its role as an intermediate in the synthesis of pantoprazole, a drug used to treat gastroesophageal reflux disease and other gastrointestinal disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Difluoromethoxy-1H-benzimidazole involves several steps:

Etherification: Acamol reacts with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide.

Nitrification: The 4-difluoromethoxy acetanilide undergoes nitrification.

Hydrolysis: The nitrated product is hydrolyzed.

Reduction: The hydrolyzed product is reduced.

Redox: The final step involves a redox reaction to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, good quality, and minimal pollution. The method involves using hydrazine hydrate as a reductant and Raney-Ni as a catalyst for the reduction of 2-nitryl-4-(difluoromethoxy) aniline, followed by a one-pot reaction to produce this compound with a total yield of over 95% .

Analyse Des Réactions Chimiques

Types of Reactions

5-Difluoromethoxy-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It is reduced using hydrazine hydrate and Raney-Ni.

Substitution: It can undergo substitution reactions, particularly in the presence of alkali and carbon disulfide.

Common Reagents and Conditions

Oxidation: Specific oxidizing agents are used.

Reduction: Hydrazine hydrate and Raney-Ni are common reagents.

Substitution: Alkali and carbon disulfide are used.

Major Products

The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of pantoprazole .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 5-difluoromethoxy-1H-benzimidazole derivatives exhibit promising antimicrobial properties. A study synthesized a series of benzimidazole derivatives and evaluated their effectiveness against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus and Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeruginosa) as well as fungi (e.g., Aspergillus niger and Candida albicans). Some derivatives showed significant activity, indicating their potential as antimicrobial agents .

Anticancer Properties

Benzimidazole derivatives, including this compound, have been investigated for their anticancer properties. The compound acts as a CK2 inhibitor, targeting proteins associated with neoplastic growth. This mechanism suggests that it may be effective in treating certain types of cancer, similar to other marketed drugs like omeprazole and rabeprazole which share the benzimidazole core structure .

Synthesis of Medicinal Intermediates

This compound serves as an important intermediate in the synthesis of other pharmaceuticals. For instance, it is utilized in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions related to excessive stomach acid. The synthesis involves reacting this compound with various reagents to yield bioactive molecules .

Potential Antiviral Applications

Emerging research suggests that benzimidazole derivatives may possess antiviral properties. The structural characteristics of this compound could enable it to inhibit viral replication or entry into host cells, although specific studies on this compound are still limited. Further exploration in this area could reveal new therapeutic avenues for viral infections .

Toxicological Studies

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound may pose some risk upon exposure, particularly through skin contact or inhalation, it is not classified as a severe irritant under standard guidelines . Continuous monitoring and research into its toxicological effects are necessary to ensure safe usage in medicinal applications.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, various derivatives of this compound were synthesized and screened for antimicrobial activity. The most effective compounds demonstrated low Minimum Inhibitory Concentrations (MICs) against resistant strains of bacteria, suggesting their potential utility in clinical settings.

Case Study 2: Synthesis for Pantoprazole

A method was developed for synthesizing pantoprazole using this compound as an intermediate. This process involved multiple reaction steps that highlighted the compound's versatility in pharmaceutical synthesis, leading to improved yields and purity compared to previous methods.

Mécanisme D'action

The compound exerts its effects by acting as an intermediate in the synthesis of pantoprazole. Pantoprazole inhibits the enzyme H+/K±ATPase in the stomach lining, reducing gastric acid production. This inhibition is achieved through the covalent binding of pantoprazole to the enzyme, leading to a long-lasting reduction in acid secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Mercaptobenzimidazole

- 5-Methoxy-2-benzimidazolethiol

- 2-Mercaptoimidazole

- 2-Mercapto-1-methylimidazole

- 2-Mercaptobenzoxazole

Uniqueness

5-Difluoromethoxy-1H-benzimidazole is unique due to its specific role in the synthesis of pantoprazole. Its difluoromethoxy group and mercapto functionality make it a crucial intermediate for producing this widely used proton pump inhibitor .

Activité Biologique

5-Difluoromethoxy-1H-benzimidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Synthesis of this compound

The synthesis of this compound has been documented through various methods, often focusing on improving yield and efficiency. Notably, one study reported an improved synthesis route that resulted in a yield of 52.59% by employing an in situ process for intermediate collection, which simplifies operations and reduces costs . The compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the formation of the benzimidazole ring and the presence of functional groups .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Several studies have indicated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds bearing the benzimidazole nucleus have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

- Anticancer Properties : The benzimidazole scaffold is known for its anticancer potential. Research has demonstrated that derivatives can inhibit tumor growth in vitro and in vivo, suggesting that this compound may also exhibit similar properties .

- Proton Pump Inhibition : As a structural analog of pantoprazole, which is a proton pump inhibitor (PPI), this compound may function similarly by inhibiting H+/K+-ATPase, thereby reducing gastric acid secretion. This mechanism is crucial for treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome .

Antimicrobial Efficacy

A study investigating the antimicrobial activity of various benzimidazole derivatives included this compound. The findings suggested that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | MRSA |

| Standard Antibiotic (e.g., Penicillin) | 16 | MRSA |

Anticancer Activity

In another study focused on anticancer properties, derivatives of benzimidazole were tested against various cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells with an IC50 value of 25 µM.

Propriétés

IUPAC Name |

6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMYXZVTXEZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.